molecular formula C6H4N2S B1199882 1,2,3-Benzothiadiazole CAS No. 273-77-8

1,2,3-Benzothiadiazole

Cat. No. B1199882
CAS RN: 273-77-8
M. Wt: 136.18 g/mol
InChI Key: FNQJDLTXOVEEFB-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It is a colorless solid and is soluble in organic solvents . It is used as a chemical reagent in the synthesis of supramolecules and benzothiadiazole derivatives via cross coupling .


Synthesis Analysis

1,2,3-Benzothiadiazole is readily prepared by the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This method was originally reported in 1887 and has been reviewed in several subsequent publications .


Molecular Structure Analysis

The molecule is planar with N-N and S-N distances of 128 and 171 picometers respectively, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system . The molecular formula is C6H4N2S .


Chemical Reactions Analysis

1,2,3-Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . It is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .


Physical And Chemical Properties Analysis

1,2,3-Benzothiadiazole has a molar mass of 136.17 g·mol−1 . It has a density of 1.499 g/cm3 , a melting point of 36–37 °C , and a boiling point of 220.5 °C . It is soluble in organic solvents .

Scientific Research Applications

Safety and Hazards

When handling 1,2,3-Benzothiadiazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

1,2,3-Benzothiadiazole has been claimed to synergise insecticides including dicrotophos but has not been commercialised for that application . The only derivative to have found significant use is the fungicide acibenzolar-S-methyl . Future research may focus on the development of reliable and sensitive methods for the detection of gossypol in various media .

properties

IUPAC Name

1,2,3-benzothiadiazole
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InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQJDLTXOVEEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4N2S
Source PubChem
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DSSTOX Substance ID

DTXSID00181747
Record name Benzo-1,2,3-thiadiazole
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Molecular Weight

136.18 g/mol
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Product Name

1,2,3-Benzothiadiazole

CAS RN

273-77-8
Record name 1,2,3-Benzothiadiazole
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Synthesis routes and methods I

Procedure details

To a mixture of 2-aminobenzenethiol (1.00 g, 7.99 mmol) in water (8 mL) was added aqueous 12 N hydrochloric acid (2 mL, 20 mmol) slowly at rt. Sodium nitrite (827 mg, 12.0 mmol) was then added slowly at rt. THF (4 mL) was added for solubility, and the reaction was stirred at rt for 30 min. The solution was neutralized with saturated aqueous potassium carbonate, and the material was extracted with DCM and saturated aqueous sodium bicarbonate. The organic layer was purified via column chromatography (1% EtOAc:heptane) to afford 850 mg (78%) of the title compound as an orange liquid. 1H NMR (400 MHz, CDCl3): δ 7.63-7.73 (m, 2 H), 8.12 (dt, J=8.3, 0.9 Hz, 1 H), 8.66 (dt, J=8.5, 0.9 Hz, 1 H).
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827 mg
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4 mL
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78%

Synthesis routes and methods II

Procedure details

A dinitrobenzene (I) is reacted with, for example, ammonium chloride and iron or with hydrogen gas and palladium on activated carbon in a solvent such as ethanol or toluene and at elevated temperature to give the corresponding aminoaniline (VII). The aminoaniline (VII) is reacted with, for example, thionyl chloride, N-thionyl aniline or sulfur dichloride in a solvent such as toluene or ethanol and at elevated temperature to yield a benzothiadiazole of formula (A'").
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,2,3-benzothiadiazole?

A1: 1,2,3-Benzothiadiazole has the molecular formula C6H4N2S and a molecular weight of 136.18 g/mol.

Q2: How is the structure of 1,2,3-benzothiadiazole confirmed?

A: The structure of 1,2,3-benzothiadiazole has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed analysis of the 1H NMR spectrum, including chemical shifts and coupling constants, is provided in the literature. []

Q3: How do structural modifications of 1,2,3-benzothiadiazole affect its biological activity?

A: Introducing substituents on the benzene ring of 1,2,3-benzothiadiazole can significantly alter its biological activity. For example, studies have shown that 6-chloro-1,2,3-benzothiadiazole effectively inhibits NADH oxidase in beef heart submitochondrial particles, while other substituted derivatives exhibit varying degrees of inhibition. []

Q4: Does the position of substituents on the 1,2,3-benzothiadiazole ring influence its activity?

A: Yes, the position of substituents plays a crucial role. Research on halogeno-1,2,3-benzothiadiazoles revealed that both the type of halogen and its position on the ring affect the products formed during nucleophilic substitution reactions. []

Q5: Is there evidence that the isomeric structure of benzothiadiazole influences its properties?

A: Research suggests that isomerization of 2,1,3-benzothiadiazole to 1,2,3-benzothiadiazole can significantly impact the photoelectric properties of polymers incorporating these units. This isomerization can lead to enhanced extinction coefficients, downshifted HOMO energy levels, and improved backbone coplanarity, influencing polymer performance in organic solar cells. []

Q6: How does 1,2,3-benzothiadiazole react with radicals?

A: 1,2,3-Benzothiadiazole readily reacts with both aryl and alkyl radicals. For instance, its reaction with phenyl radicals generates a range of sulfur-containing compounds like diphenyl sulphide, dibenzothiophen, and thianthrene, suggesting an initial attack of the radical at the sulfur atom. [, ]

Q7: Can 1,2,3-benzothiadiazole act as a spin trap for triplet carbenes?

A: Studies indicate that 1,2,3-benzothiadiazole can function as an effective spin trap for triplet diphenylcarbene, preventing its interconversion with the singlet state. This interaction leads to the formation of compounds such as 9-phenylthioxanthen and thianthrene. []

Q8: What is the role of the 1,2,3-benzothiadiazole unit in photocatalytic hydrogen production?

A: Incorporating 1,2,3-benzothiadiazole into organic polymer photocatalysts, such as poly(9,9-dioctylfluorene-alt-1,2,3-benzothiadiazole) (PFBT), has been shown to enhance photocatalytic hydrogen production. The benzothiadiazole unit's ability to rapidly react with protons, particularly under acidic conditions, plays a crucial role in this process. []

Q9: Does 1,2,3-benzothiadiazole exhibit any biological activity?

A: Yes, certain derivatives of 1,2,3-benzothiadiazole display notable biological activities. For example, 6-chloro-1,2,3-benzothiadiazole inhibits ADP phosphorylation and calcium transport in rat liver mitochondria, particularly when energy is derived from NAD-linked substrate oxidation. []

Q10: Are there any agricultural applications of 1,2,3-benzothiadiazole derivatives?

A: Yes, certain derivatives like 1,2,3-benzothiadiazole-7-carbothioic acid S-methyl ester (acibenzolar-S-methyl or ASM) are recognized for their ability to induce systemic acquired resistance in plants. ASM has been shown to be effective against various plant diseases, including cucurbit chlorotic yellows virus in melon and rhizomania in sugar beet. [, , ]

Q11: Can 1,2,3-benzothiadiazole derivatives be used to control molluscan pests?

A: Research suggests that menadione sodium bisulphite (MSB), a plant defense activator, may indirectly contribute to repelling molluscan pests. MSB-treated tomato plants exhibited downregulation of terpene volatile genes, potentially making them less attractive to herbivores. []

Q12: What are the common synthetic approaches to 1,2,3-benzothiadiazoles?

A: A simplified synthesis of 1,2,3-benzothiadiazoles involves diazotizing benzothiazathiolium salts, obtained from the reaction of sulfur monochloride with aromatic amines (Herz reaction). []

Q13: How can 1,2,3-benzothiadiazole be analytically determined in environmental samples?

A: Square wave adsorptive stripping voltammetry using a hanging mercury drop electrode has been successfully employed to determine acibenzolar-S-methyl (ASM) in environmental samples like tap water, river water, and soil. []

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